2-Benzylideneheptanal-d5

Analytical Chemistry Mass Spectrometry Stable Isotope Labeling

2-Benzylideneheptanal-d5 (also known as α-Pentylcinnamaldehyde-d5) is a stable isotope-labeled compound. It is a deuterated derivative of 2-benzylideneheptanal, a widely used synthetic fragrance with a jasmine-like odor and a known skin allergen.

Molecular Formula C14H18O
Molecular Weight 207.32 g/mol
Cat. No. B12375505
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Benzylideneheptanal-d5
Molecular FormulaC14H18O
Molecular Weight207.32 g/mol
Structural Identifiers
SMILESCCCCCC(=CC1=CC=CC=C1)C=O
InChIInChI=1S/C14H18O/c1-2-3-5-10-14(12-15)11-13-8-6-4-7-9-13/h4,6-9,11-12H,2-3,5,10H2,1H3/b14-11+/i4D,6D,7D,8D,9D
InChIKeyHMKKIXGYKWDQSV-KYEGTKLVSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Benzylideneheptanal-d5: Deuterated Internal Standard for Jasmine Fragrance Analysis


2-Benzylideneheptanal-d5 (also known as α-Pentylcinnamaldehyde-d5) is a stable isotope-labeled compound . It is a deuterated derivative of 2-benzylideneheptanal, a widely used synthetic fragrance with a jasmine-like odor and a known skin allergen [1]. The compound is primarily utilized as an internal standard (IS) in quantitative analytical methods such as GC-MS and LC-MS, a role made possible by the specific incorporation of five deuterium atoms into its molecular structure .

Why Unlabeled 2-Benzylideneheptanal Cannot Substitute for Its Deuterated Analog in Quantitative MS


The non-deuterated analog, 2-Benzylideneheptanal, is chemically and physically similar but is unsuitable for use as an internal standard in quantitative mass spectrometry (MS) . Its chromatographic behavior and mass-to-charge ratio (m/z) are identical to the target analyte, making it impossible to distinguish or compensate for matrix effects, sample preparation losses, or ionization variability [1]. In contrast, 2-Benzylideneheptanal-d5 introduces a +5 Da mass shift that enables distinct MS detection, fulfilling the essential criteria of an isotopic internal standard for accurate quantification in complex matrices like fragrances and biological samples [2].

Quantitative Evidence: Differentiating 2-Benzylideneheptanal-d5 from Analogs and Alternative Internal Standards


Specific Deuteration Pattern (d5) Enables Distinct Mass Separation in MS Detection

The compound features a specific deuterium labeling pattern, replacing five hydrogen atoms with deuterium (d5), which results in a +5 Da mass shift compared to the unlabeled analyte, 2-Benzylideneheptanal . This distinct mass difference allows for clear, interference-free detection and quantification by mass spectrometry, a capability not possible with the unlabeled analog which would co-elute and share the same m/z [1].

Analytical Chemistry Mass Spectrometry Stable Isotope Labeling

Isomeric Purity Specification: (E)-Isomer Content >85% Ensures Chromatographic Consistency

2-Benzylideneheptanal-d5 is provided with a specified isomeric purity, containing the (E)-isomer at a concentration greater than 85% . This is a critical quality attribute for analytical standards, as the (E) and (Z) isomers can exhibit different chromatographic retention times and MS fragmentation patterns. In contrast, generic, unlabeled 2-Benzylideneheptanal may be supplied as a mixture of isomers without a defined ratio, which can introduce variability in analytical method development and validation .

Chromatography Quality Control Isomer Purity

Defined Storage Stability Parameters for Long-Term Analytical Reliability

According to vendor specifications, 2-Benzylideneheptanal-d5 requires storage at -20°C for maximum recovery and stability . This defined, low-temperature storage condition is critical for preserving the compound's integrity over time, preventing degradation or isomerization that could compromise its use as a quantitative standard. While unlabeled 2-Benzylideneheptanal is also recommended for storage at 2-8°C or -20°C, the deuterated form's specification underscores the importance of strict temperature control to maintain its isotopic and chemical purity for sensitive MS applications .

Sample Stability Analytical Method Validation Standard Management

Procurement-Relevant Application Scenarios for 2-Benzylideneheptanal-d5


Quantitative Analysis of the Fragrance Allergen Amyl Cinnamal in Cosmetic Products

In the cosmetics industry, 2-Benzylideneheptanal (amyl cinnamal) is a regulated fragrance allergen whose concentration must be monitored to ensure product safety and compliance with regulations such as the EU Cosmetics Regulation [1]. 2-Benzylideneheptanal-d5 is the ideal internal standard for developing and validating GC-MS or LC-MS methods for this purpose. Its distinct +5 Da mass shift enables accurate quantification by compensating for the complex matrix effects inherent in cosmetic formulations, ensuring precise and reliable allergen content measurement.

Method Validation and Routine Quality Control in Flavor and Fragrance Manufacturing

In the flavor and fragrance industry, the purity and composition of raw materials like 2-Benzylideneheptanal are critical. 2-Benzylideneheptanal-d5 serves as a superior internal standard for in-house QC/QA laboratories developing quantitative GC-FID or GC-MS methods to assay the analyte in incoming batches . Its defined isomeric purity (>85% E-isomer) provides a consistent chromatographic profile, improving the reproducibility of purity assessments compared to using an unlabeled standard with a potentially variable isomer ratio.

Metabolite Tracing and Pharmacokinetic Studies for Drug Development

Stable isotope-labeled compounds like 2-Benzylideneheptanal-d5 are essential tools in drug development as tracers for quantitative analysis during pharmacokinetic (PK) and metabolism studies . While this specific compound may not be a direct drug metabolite, its class of deuterated aldehydes is used to trace metabolic pathways or to act as a stable, quantifiable surrogate in complex biological matrices, leveraging the mass shift to differentiate the labeled standard from endogenous or unlabeled compounds.

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